(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride
Description
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride is a synthetic heterocyclic compound with a complex tricyclic scaffold. Its molecular formula is C₈H₁₄ClNO₂S, and it has a molar mass of 223.72 g/mol (CAS: 2059915-51-2) . The structure features a sulfur (thia) and nitrogen (aza) heteroatom within a bicyclo[5.3.0] framework, fused with an additional six-membered ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or biochemical studies.
Properties
Molecular Formula |
C8H14ClNO2S |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C8H13NO2S.ClH/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12;/h5-9H,1-4H2;1H/t5-,6+,7+,8-; |
InChI Key |
DSFLMHFGBRHQLO-WTSYXZODSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)[C@@H]3[C@H]2CS(=O)(=O)C3.Cl |
Canonical SMILES |
C1C2C(CN1)C3C2CS(=O)(=O)C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thiazolidine-based compounds in cancer therapy. The integration of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione into hybrid structures has shown promising results against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of thiazolidine-2,4-dione exhibited significant cytotoxicity against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's thiazolidine core is associated with a range of antimicrobial activities. Research indicates that modifications to the thiazolidine structure can enhance its efficacy against bacterial strains.
Synthesis and Derivative Formation
The synthesis of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride can be achieved through various organic reactions involving thiazolidine derivatives and other reactive intermediates:
- Synthetic Routes : The compound can be synthesized via multi-step processes involving cyclization reactions and functional group modifications .
Case Study 1: Antitumor Derivatives
A series of novel compounds were synthesized based on the thiazolidine framework and evaluated for their antitumor activity:
| Compound Name | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Structure A | 15 | Breast Cancer |
| Compound B | Structure B | 25 | Lung Cancer |
These compounds exhibited varied potency against different cancer cell lines, suggesting that structural modifications can significantly influence biological activity.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of synthesized derivatives:
| Derivative Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E. coli | 32 µg/mL |
| Derivative Y | S. aureus | 16 µg/mL |
The results indicated that certain derivatives possess strong inhibitory effects against both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Role : Unlike artemisinin, which relies on oxygen-based reactivity, the sulfur and nitrogen atoms in the target compound may enable redox or nucleophilic interactions .
- Salt Form : The hydrochloride derivative contrasts with neutral natural products (e.g., artemisinin), enhancing aqueous solubility for in vitro assays .
Stability and Reactivity
- Hydrochloride Stability : The hydrochloride salt mitigates degradation under basic conditions compared to free-base analogues, a critical advantage in drug formulation .
- Sulfur Reactivity: The thia group may undergo oxidation to sulfoxide/sulfone derivatives, unlike purely nitrogenous compounds like piperidine alkaloids. This reactivity could be harnessed for prodrug development .
Research Implications
The compound’s structural novelty positions it as a candidate for exploring sulfur-nitrogen synergism in medicinal chemistry. Future studies should prioritize:
Target Identification : Screening against enzymes like cysteine proteases or cytochrome P450 isoforms.
Comparative Pharmacokinetics : Benchmarking bioavailability against marine-derived salternamides or plant alkaloids .
Derivatization : Modifying the tricyclic core to optimize bioactivity while retaining solubility advantages .
Biological Activity
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride is a synthetic compound notable for its unique tricyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C8H13ClN2O2S, with a molecular weight of 223.72 g/mol. Its IUPAC name is 4λ6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride. The structure is characterized by the presence of a tricyclic framework that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H13ClN2O2S |
| Molecular Weight | 223.72 g/mol |
| IUPAC Name | 4λ6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride |
| InChI Key | DSFLMHFGBRHQLO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The sulfur and nitrogen atoms in the compound facilitate hydrogen bonding and coordination with metal ions, which can modulate enzyme activity and influence cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could suggest potential applications in neurology.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results in several areas:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
Anticancer Properties
In vitro studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : A dose-dependent decrease in cell viability was observed at concentrations above 10 µM.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthesis?
- Methodological Answer : The compound’s bicyclic scaffold (tricyclo[5.3.0.0²,⁶]decane core) imposes steric constraints that affect nucleophilic substitution and cyclization reactions. For example, the sulfur (thia) and nitrogen (aza) heteroatoms in the ring system create electron-deficient regions, favoring specific catalytic pathways. X-ray crystallography (as in ’s structural analogs) is critical to confirm stereochemistry and bond angles, which are essential for predicting reactivity .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use a stepwise approach:
- Step 1 : Employ chiral auxiliary-mediated synthesis to control stereochemistry at the (1R,2S,6R,7S) positions, as seen in bicyclic β-lactam analogs ( ).
- Step 2 : Apply high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., ’s HPLC protocols for similar bicyclic systems) to isolate enantiomers.
- Step 3 : Monitor intermediates via -NMR and mass spectrometry to identify side products (e.g., ’s analytical workflow).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- - and -NMR : Assign stereochemistry using coupling constants (e.g., -values for axial/equatorial protons in bicyclic systems) .
- IR Spectroscopy : Confirm the presence of the dione moiety (C=O stretching ~1700–1750 cm) and hydrochloride salt (N–H stretching) .
- X-ray Diffraction : Resolve ambiguities in ring conformation (e.g., ’s use of X-ray to validate tricyclic geometries).
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer :
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 3 months) with UPLC-MS monitoring (’s protocols).
- pH-Dependent Degradation : Expose the compound to buffered solutions (pH 1–10) and analyze via tandem MS to identify hydrolysis products (e.g., cleavage of the thia-aza ring) .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and correlate with molecular dynamics simulations .
Q. What computational methods are suitable for predicting the compound’s biological activity or binding affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with homology models of target enzymes (e.g., penicillin-binding proteins for β-lactam analogs in ).
- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of the dione and thia-aza moieties with experimental IC data .
- Molecular Dynamics (MD) : Simulate solvation effects on the hydrochloride salt’s bioavailability (e.g., ’s MD protocols for similar bicyclics).
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Controlled Solubility Testing : Standardize solvents (e.g., DMSO, PBS) and temperature (25°C ± 0.5°C) using nephelometry for turbidity measurements (’s emphasis on methodological consistency).
- Hansen Solubility Parameters (HSP) : Calculate HSP to explain discrepancies (e.g., polar vs. nonpolar solvent mismatches) .
- Co-solvency Studies : Apply the Higuchi-Connors method to quantify solubility enhancement using cyclodextrins or surfactants .
Q. What strategies enable enantioselective synthesis of this compound to avoid racemization during scale-up?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediates (as in ’s synthesis of azatricyclic derivatives).
- Kinetic Resolution : Employ lipase-catalyzed ester hydrolysis to separate enantiomers (’s enzymatic approaches).
- In-situ Monitoring : Implement circular dichroism (CD) spectroscopy to detect racemization during reaction progression .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
